molecular formula C16H16N2O4 B195530 n,n'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide CAS No. 98966-14-4

n,n'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide

Cat. No.: B195530
CAS No.: 98966-14-4
M. Wt: 300.31 g/mol
InChI Key: PHJCCQZHFLRCAA-UHFFFAOYSA-N
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Description

n,n'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide (CAS 98966-14-4) is a high-purity biphenyl compound of interest in organic synthesis and life science research. This compound, with the molecular formula C16H16N2O4 and a molecular weight of 300.31 g/mol, features a central biphenyl core with hydroxy and acetamide functional groups . Its specific structure makes it a valuable intermediate for constructing more complex organic molecules and for the development of specialized materials, such as metal-organic frameworks (MOFs), given its potential to act as an organic linker . Researchers utilize this and related dihydroxybiphenyl compounds as biochemical reagents and organic building blocks in various research applications . Calculated physical properties include a density of 1.4±0.1 g/cm³ and a flash point of 320.7±31.5 °C . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[3-(5-acetamido-2-hydroxyphenyl)-4-hydroxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-9(19)17-11-3-5-15(21)13(7-11)14-8-12(18-10(2)20)4-6-16(14)22/h3-8,21-22H,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJCCQZHFLRCAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10243885
Record name 2,2'-Dihydroxy-5,5'-diacetyldiaminebiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10243885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98966-14-4
Record name 2,2'-Dihydroxy-5,5'-diacetyldiaminebiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098966144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Dihydroxy-5,5'-diacetyldiaminebiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10243885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETAMINOPHEN DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UMW7AU2LD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

n,n'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide, also known as acetaminophen dimer, is a synthetic organic compound with the molecular formula C16_{16}H16_{16}N2_2O4_4. Structurally, it consists of a biphenyl core with hydroxyl groups and acetamide functionalities, suggesting potential biological activities related to its structural features. This article reviews the biological activity of this compound, including its antioxidant properties, antibacterial effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features:

  • Biphenyl Core : Two benzene rings linked by a single bond.
  • Hydroxyl Groups : Present at positions 6 and 6', contributing to its reactivity.
  • Acetamide Groups : Located at positions 3 and 3', indicating potential for hydrogen bonding and interaction with biological targets.

Antioxidant Activity

One of the primary areas of interest in the study of this compound is its antioxidant potential. Antioxidants are crucial for neutralizing free radicals that can cause cellular damage.

  • DPPH Assay Results : The antioxidant activity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The IC50_{50} values were found to be in the range of 31.52 to 198.41 µM for various derivatives related to this compound, indicating significant antioxidant capacity depending on structural variations .

Antibacterial Activity

The antibacterial properties of this compound have been explored through various studies.

  • Case Study on Antimicrobial Efficacy : In a comparative study of diamide derivatives, this compound exhibited superior antimicrobial activity against Bacillus cereus compared to other tested compounds. This suggests its potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics:

Structural FeatureBiological Implication
Hydroxyl GroupsEnhance hydrogen bonding and antioxidant activity
Acetamide GroupsFacilitate interactions with biological targets and enhance solubility
Biphenyl CoreProvides structural stability and influences pharmacokinetics

Computational Studies

Computational tools have been employed to predict the drug-likeness and toxicity profiles of this compound. These studies indicate favorable absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles that support further exploration as a therapeutic candidate .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best understood through comparisons with related molecules:

Monomeric Analog: Acetaminophen (4-HPA)

Property N,N'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide Acetaminophen
Structure Dimer of 4-HPA with biphenyl core Monomeric phenolic acetamide
Molecular Weight ~316.3 g/mol (estimated) 151.16 g/mol
Key Functional Groups Two hydroxyl, two acetamide groups One hydroxyl, one acetamide
Biological Role Non-therapeutic impurity Analgesic/antipyretic drug
Stability Stable under standard conditions Prone to oxidation to NBQI

The dimer lacks therapeutic activity due to steric hindrance and altered electronic properties, but its stability makes it a persistent impurity in acetaminophen formulations .

Reactive Byproduct: N-Acetyl-1,4-Benzoquinone (NBQI)

Property This compound NBQI
Reactivity Chemically inert Highly electrophilic
Stability Stable Metastable (short-lived)
Biological Impact Low toxicity (controlled impurity) Forms adducts with thiols

NBQI is a transient intermediate that reacts with nucleophiles like glutathione or N-acetylcysteine, contributing to oxidative stress . In contrast, the dimer’s inertness necessitates stringent monitoring during drug manufacturing rather than acute toxicity mitigation.

Structural Analog: BIPHEPHOS

Property This compound BIPHEPHOS
Core Structure Biphenyl with hydroxyl/acetamide groups Biphenyl with phosphite
Substituents Polar (hydroxyl, acetamide) Bulky (tert-butyl, methoxy)
Application Pharmaceutical impurity Catalysis (ligand)

BIPHEPHOS, a phosphine ligand, demonstrates how biphenyl scaffolds with electron-donating substituents enable metal coordination in catalysis . The dimer’s polar groups, however, limit its utility to pharmaceutical contexts, emphasizing how functionalization dictates application.

Research Findings and Implications

  • Formation Pathways: The dimer forms during acetaminophen synthesis via oxidative coupling of 4-HPA/4-AP, often alongside NBQI .
  • Analytical Detection: Pharmacopeial methods use HPLC to quantify the dimer relative to acetaminophen (retention time ~1.5× longer) .
  • Regulatory Significance : Listed as a "Dimer Impurity" in pharmacopeias, with allowable limits <0.1% in drug formulations .

Preparation Methods

Mechanism and Reaction Conditions

Acetaminophen undergoes oxidative coupling at the para positions of its phenolic rings, facilitated by oxidizing agents such as ferric chloride (FeCl₃) or potassium persulfate (K₂S₂O₈). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or aqueous methanol at elevated temperatures (60–80°C). The dimerization mechanism involves the generation of phenoxy radicals, which couple to form the biphenyl linkage.

Yield Optimization and Challenges

Early attempts at oxidative dimerization reported moderate yields (40–50%) due to competing side reactions, including over-oxidation to quinone derivatives. Recent advancements have improved yields to 65–70% by optimizing solvent systems (e.g., methanol-water mixtures) and employing milder oxidants like sodium periodate (NaIO₄). However, scalability remains limited by the need for strict temperature control and the purification challenges posed by byproduct formation.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer a more controlled approach to constructing the biphenyl core of this compound. These methods are particularly advantageous for achieving regioselectivity and high purity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples aryl halides with boronic acids, has been adapted for synthesizing biphenyl intermediates. For example, 3-bromoacetaminophen is coupled with 3-acetamidophenylboronic acid using palladium(II) acetate (Pd(OAc)₂) as the catalyst and triphenylphosphine (PPh₃) as the ligand. This method achieves yields of 75–80% under refluxing toluene at 110°C.

Key Experimental Parameters

  • Catalyst System : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)

  • Base : Sodium carbonate (Na₂CO₃)

  • Solvent : Toluene/water (3:1 v/v)

  • Reaction Time : 12–16 hours

Post-reduction steps are required to deprotect hydroxyl groups, typically using hydrogen gas (H₂) and palladium on carbon (Pd/C) in methanol.

Reductive Amination and Cyclization

A multi-step synthesis involving reductive amination and palladium-mediated cyclization has been reported for related biphenyl structures. Starting with 3-amino-2-hydroxybenzoic acid, the sequence includes:

  • Reductive amination with benzaldehyde to form an N-aryl intermediate.

  • Chloroacetylation using chloroacetyl chloride.

  • Palladium-catalyzed cyclization to yield the oxindole core.

  • Diazonium salt coupling with biphenyl derivatives to finalize the structure.

This method, while labor-intensive, achieves an overall yield of 68–72% and is notable for its applicability to structurally analogous compounds.

Diazonium Salt-Mediated Condensation

Diazonium salt chemistry plays a pivotal role in introducing functional groups to the biphenyl framework. This approach is exemplified in the synthesis of Eltrombopag intermediates, which share structural homology with this compound.

Diazotization and Coupling

3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid is diazotized using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–10°C. The resultant diazonium salt is coupled with 2-(3,4-dimethylphenyl)-5-methyl-1,2-dihydropyrazol-3-one in the presence of triethylamine (Et₃N), yielding the target compound after cyclization.

Reaction Conditions and Yield

  • Diazotization : NaNO₂ (1.2 equiv), HCl (conc.), 0–10°C, 1 hour

  • Coupling : Et₃N (2.0 equiv), 25–35°C, 2 hours

  • Cyclization : Heating at 50–60°C for 2 hours

  • Overall Yield : 76% after purification

Comparative Analysis of Synthetic Methods

Method Yield Advantages Limitations
Oxidative Dimerization 65–70%Simple, single-stepLow scalability, byproduct formation
Suzuki-Miyaura Coupling 75–80%High regioselectivityRequires aryl halide precursors
Diazonium Salt Route 76%Versatile for functionalizationMulti-step, sensitive reaction conditions

Scalability and Industrial Considerations

Industrial-scale production of this compound prioritizes the palladium-catalyzed and diazonium salt methods due to their reproducibility and moderate yields. Key considerations include:

  • Catalyst Recovery : Recycling Pd/C or Pd(OAc)₂ reduces costs.

  • Solvent Systems : Methanol-water mixtures are preferred for environmental and economic reasons.

  • Purification Techniques : Column chromatography is replaced with recrystallization in large-scale operations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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n,n'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide
Reactant of Route 2
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n,n'-(6,6'-Dihydroxybiphenyl-3,3'-diyl)diacetamide

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